Superior Antagonist Potency Against the Human Orexin-1 Receptor (OX1R)
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride exhibits exceptionally high antagonist potency at the human Orexin-1 receptor (OX1R), a key target in sleep/wake regulation and addiction studies. In a functional cellular assay measuring inhibition of orexin A-induced intracellular calcium release in CHOK1 cells expressing human OX1R, the compound demonstrated a Ki of 2.10 nM [1]. This level of activity significantly surpasses that of well-characterized small-molecule OX1R antagonists. For instance, the reference antagonist SB-408124 has a reported Ki of 26.9 nM in a similar calcium mobilization assay, while JNJ-54717793 has a Ki of 16 nM .
| Evidence Dimension | OX1R Antagonist Potency (Binding Affinity, Ki) |
|---|---|
| Target Compound Data | 2.10 nM |
| Comparator Or Baseline | SB-408124: 26.9 nM; JNJ-54717793: 16 nM |
| Quantified Difference | Approximately 13-fold more potent than SB-408124 and 8-fold more potent than JNJ-54717793. |
| Conditions | Inhibition of orexin A-induced intracellular Ca2+ release in CHOK1 cells stably expressing human OX1R. |
Why This Matters
For researchers focused on orexin receptor pharmacology, this 8- to 13-fold increase in potency translates to lower required compound concentrations, reduced off-target effects at higher doses, and a more robust signal in functional assays, making it a superior choice for in vitro target validation and mechanistic studies.
- [1] BindingDB. (n.d.). BDBM50454547 (CHEMBL4213974). Affinity Data: Ki = 2.10 nM for human OX1R. Retrieved from BindingDB database. View Source
